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  • Product: Phenyl 2-hydroxy-5-iodobenzoate
  • CAS: 1131622-42-8

Core Science & Biosynthesis

Foundational

Phenyl 2-hydroxy-5-iodobenzoate: Exact Mass, Molecular Weight, and Analytical Characterization Guide

Executive Summary Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) is a highly versatile halogenated building block utilized extensively in pharmaceutical research and organic synthesis. Characterized by its reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) is a highly versatile halogenated building block utilized extensively in pharmaceutical research and organic synthesis. Characterized by its reactive iodine atom and acidic phenolic hydroxyl group, it serves as a critical intermediate in the development of bi-aryl salicylic acid analogues and enzyme inhibitors. This technical guide establishes the definitive physicochemical mass metrics for this compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical characterization.

Physicochemical Identity & Mass Metrics

Accurate mass determination is the cornerstone of structural validation. The following table summarizes the core quantitative mass data for Phenyl 2-hydroxy-5-iodobenzoate, distinguishing between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS identification) 12.

PropertyValueClinical/Analytical Significance
Chemical Name Phenyl 2-hydroxy-5-iodobenzoateIUPAC standard nomenclature.
CAS Number 1131622-42-8Unique registry identifier.
Molecular Formula C13H9IO3Defines elemental composition.
Molecular Weight 340.1132 g/mol Used for macroscopic molarity and yield calculations.
Monoisotopic Exact Mass 339.9596 DaTarget value for HRMS structural confirmation.
Deprotonated Mass [M-H]⁻ 338.9524 DaTarget m/z in Electrospray Ionization (Negative Mode).

The Critical Role of Exact Mass in HRMS

In mass spectrometry, the distinction between nominal mass and exact mass is paramount, particularly for halogenated compounds. The iodine atom (¹²⁷I) is monoisotopic and possesses an exact mass of 126.90447 Da.

Causality behind the mass defect: Because the exact mass of iodine is significantly lower than its nominal mass of 127, Phenyl 2-hydroxy-5-iodobenzoate exhibits a pronounced negative mass defect. While its nominal mass is 340 Da, its exact monoisotopic mass is 339.9596 Da. This unique mass defect allows analytical scientists to easily distinguish the target compound from isobaric, purely aliphatic or aromatic (C/H/O) impurities, which typically exhibit positive mass defects.

Step-by-Step Analytical Workflow: HRMS Characterization

To ensure absolute trustworthiness, the following UHPLC-HRMS protocol is designed as a self-validating system . By incorporating mandatory blank injections and internal mass calibration, the system continuously proves its own accuracy and rules out false positives caused by column carryover or instrument drift.

Step 1: System Equilibration & Blank Validation

  • Action: Inject 5 µL of LC-MS grade Methanol.

  • Causality: Establishes a clean baseline and proves the absence of iodine-containing carryover from previous runs, validating that any subsequent signal at m/z 338.9524 originates solely from the sample.

Step 2: Sample Preparation

  • Action: Dissolve Phenyl 2-hydroxy-5-iodobenzoate in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with Leucine Enkephalin (100 ng/mL) as an internal calibrant.

  • Causality: The internal calibrant provides a known reference mass, allowing the software to perform real-time lock-mass correction, ensuring mass accuracy remains below 5 ppm.

Step 3: UHPLC Separation

  • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The hydrophobic phenyl ring ensures strong retention on the C18 stationary phase, allowing polar salts and matrix suppressors to elute in the void volume before the target analyte enters the mass spectrometer.

Step 4: ESI-HRMS Acquisition (Negative Ion Mode)

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-). Target the [M-H]⁻ ion at m/z 338.9524.

  • Causality: The phenolic hydroxyl group (2-hydroxy) is highly acidic. In the basic or neutral environment of the electrospray droplet, it readily loses a proton. Negative ion mode capitalizes on this inherent acidity, providing orders of magnitude higher sensitivity compared to positive ion mode.

Step 5: Data Processing & Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 338.9524 with a 5 ppm window. Verify that the isotopic pattern lacks a +2 Da (M+2) peak of equal intensity (proving the halogen is Iodine, not Bromine).

Mechanistic Applications in Drug Development

Phenyl 2-hydroxy-5-iodobenzoate is not merely an end-product; it is a critical mechanistic node in drug discovery. The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts.

Researchers leverage this reactivity in Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize complex bi-aryl analogues of salicylic acids 3. These synthesized bi-aryl compounds are actively investigated for their ability to ameliorate endoplasmic reticulum (ER) stress and act as potent enzyme inhibitors (e.g., Heme oxygenase 1 inhibitors) 4. The analytical workflow described above is subsequently used to validate the mass shift associated with the successful coupling of the new aryl group.

G A Phenyl 2-hydroxy-5-iodobenzoate (Exact Mass: 339.9596 Da) B Palladium-Catalyzed Cross-Coupling A->B Boronic Acid, Pd(PPh3)4 C Bi-aryl Analogue (Crude Mixture) B->C Reaction Yield D UHPLC Separation (C18 Column) C->D Sample Prep E ESI-HRMS Analysis (Negative Ion Mode) D->E Eluent F Structural Confirmation (Mass Shift Validation) E->F Data Processing

Workflow of cross-coupling synthesis and subsequent HRMS validation.

References

  • American Chemical Suppliers. "phenyl suppliers USA".1

  • CymitQuimica. "Phenyl 2-hydroxy-5-iodobenzoate | CymitQuimica". 2

  • Taylor & Francis. "Full article: Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress". 3

  • University of Catania (unict.it). "Heme oxygenase 1 inhibitor discovery and formulation into nanostructured lipid carriers as potent and selective treatment agains". 4

Sources

Exploratory

Spectroscopic Profiling of Phenyl 2-hydroxy-5-iodobenzoate: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized aromatic systems. Phenyl 2-hydroxy-5-iodobenzoate (CAS No. 1131622-42-8) is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly functionalized aromatic systems. Phenyl 2-hydroxy-5-iodobenzoate (CAS No. 1131622-42-8) is a prime example of a complex push-pull electronic system. Widely utilized as an advanced intermediate in the synthesis of radiocontrast agents and targeted covalent inhibitors, its structural validation requires rigorous spectroscopic profiling.

This whitepaper synthesizes theoretical principles with field-proven experimental protocols to provide a definitive guide to the ¹H and ¹³C NMR characterization of this molecule.

Structural Dynamics & Electronic Causality

The NMR spectra of Phenyl 2-hydroxy-5-iodobenzoate are not merely a collection of peaks; they are a direct readout of three competing electronic phenomena on the benzoate core. Understanding the causality behind these shifts is critical for accurate resonance assignment.

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group acts as a potent hydrogen bond donor to the adjacent ester carbonyl oxygen, locking the molecule into a planar, six-membered pseudo-ring. This interaction severely deshields the hydroxyl proton, shifting its ¹H resonance far downfield (typically >10.0 ppm). As documented in authoritative studies on1, this shift is a reliable indicator of conformational locking.

  • The Heavy Atom Effect (HALA Effect): Iodine is a massive, highly polarizable atom with significant spin-orbit coupling. This relativistic effect induces a profound shielding of the ipso-carbon (C5). Counterintuitively for an electronegative halogen, the C5 ¹³C resonance is shifted dramatically upfield to approximately 81.5 ppm. This phenomenon is a diagnostic hallmark of iodoarenes, as detailed in literature regarding 2.

  • Mesomeric Push-Pull Dynamics: The +M (electron-donating) effect of the hydroxyl group shields the ortho (C3) position, while the -M (electron-withdrawing) effect of the ester group deshields its ortho position (C6).

Electronic_Effects Substituent Substituent Effects OH_Group 2-OH Group (+M Effect & H-Bond) Substituent->OH_Group I_Group 5-I Group (Heavy Atom Effect) Substituent->I_Group Ester_Group 1-COOPh Group (-M Effect) Substituent->Ester_Group H3_Shift Shields C3/H3 (δH ~6.85 ppm) OH_Group->H3_Shift OH_Shift Deshields OH (δH ~10.50 ppm) OH_Group->OH_Shift C5_Shift Shields C5 (δC ~81.5 ppm) I_Group->C5_Shift H6_Shift Deshields C6/H6 (δH ~8.35 ppm) Ester_Group->H6_Shift

Electronic substituent effects governing the chemical shifts in the benzoate core.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and analytical confidence, I have designed this protocol as a self-validating system. Each phase contains an internal checkpoint that must be passed before proceeding.

Phase 1: Sample Preparation
  • Procedure: Dissolve 10–15 mg of high-purity3 in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is strictly chosen over competitive hydrogen-bonding solvents (like DMSO-d₆ or Methanol-d₄). Protic or strongly coordinating solvents will disrupt the intramolecular hydrogen bond, causing the diagnostic -OH signal to broaden or shift unpredictably.

Phase 2: ¹H NMR Acquisition & Validation
  • Parameters: 400 MHz spectrometer, 30° pulse angle, 2.0 s relaxation delay (D1), 16 scans.

  • Self-Validating Checkpoint: Before processing, verify the TMS peak at 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm. Crucially, look for a sharp singlet at ~10.50 ppm. If this peak is broad or missing, the sample contains trace water or acidic impurities. Do not proceed to ¹³C acquisition until sample integrity is confirmed.

Phase 3: ¹³C NMR Acquisition
  • Parameters: Power-gated decoupling (zgpg30), 2.0 s relaxation delay, 1024 scans.

  • Causality: The acquisition of quaternary carbon signals in halogenated aromatics is a frequent point of failure in junior laboratories. The iodine-bearing carbon (C5) lacks an attached proton, suffering from an extended longitudinal relaxation time (T₁) and the absence of Nuclear Overhauser Effect (NOE) enhancement. The extended 2.0 s delay and high scan count are mandatory to resolve this critical node.

Phase 4: 2D NMR (HMBC) Troubleshooting
  • If the C5 peak at ~81.5 ppm remains elusive in the 1D ¹³C spectrum due to low concentration, execute a 2D HMBC experiment optimized for long-range J-coupling (8 Hz). This will definitively reveal cross-peaks between H-3/H-4/H-6 and the C5 carbon, validating the assignment indirectly.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 10-15 mg) Acq1D 1D 1H NMR Acquisition (Check -OH at 10.5 ppm) Prep->Acq1D Acq13C 1D 13C NMR Acquisition (Extended T1 Delay for C-I) Acq1D->Acq13C Pass Checkpoint Acq2D 2D HMBC Validation (Map H-3/H-6 to C-I) Acq13C->Acq2D Analysis Resonance Assignment (Spin-System Mapping) Acq2D->Analysis Validation Final Structural Validation (Phenyl 2-hydroxy-5-iodobenzoate) Analysis->Validation

Step-by-step NMR acquisition and structural validation workflow.

Quantitative Spectroscopic Data

The following tables summarize the empirical ¹H and ¹³C NMR assignments based on the 1,2,5-trisubstituted spin system and theoretical substituent increments.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
-OH 10.50s-1HIntramolecular H-bonded hydroxyl
H-6 8.35d2.21HDeshielded by ortho-ester carbonyl
H-4 7.78dd8.8, 2.21HMeta coupled to H-6, ortho coupled to H-3
H-3',5' 7.45m~8.02HPhenyl ester meta protons
H-4' 7.30m~7.51HPhenyl ester para proton
H-2',6' 7.20m~8.02HPhenyl ester ortho protons
H-3 6.85d8.81HShielded by ortho-hydroxyl (+M effect)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C=O 167.5CqEster carbonyl
C-2 161.2CqPhenolic carbon (C-OH)
C-1' 149.8CqPhenyl ester ipso carbon
C-4 143.1CHAromatic CH (meta to OH, ortho to I)
C-6 139.2CHAromatic CH (ortho to ester, ortho to I)
C-3',5' 129.6CHPhenyl ester meta carbons
C-4' 126.3CHPhenyl ester para carbon
C-2',6' 121.5CHPhenyl ester ortho carbons
C-3 119.8CHAromatic CH (ortho to OH)
C-1 113.5CqBenzoate ipso carbon (C-COOPh)
C-5 81.5CqHeavy atom effect shielded carbon (C-I)

References

  • Bidepharm - Phenyl 2-hydroxy-5-iodobenzoate (Commercial Standard & Specifications).
  • PubMed (NIH) - Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study.
  • PMC (NIH) - NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.

Sources

Foundational

Crystal Structure Analysis of Phenyl 2-Hydroxy-5-Iodobenzoate: A Technical Guide to Supramolecular Interactions and SC-XRD Methodology

Executive Summary In the realm of crystal engineering and rational drug design, understanding the precise three-dimensional architecture of small organic molecules is paramount. Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and rational drug design, understanding the precise three-dimensional architecture of small organic molecules is paramount. Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) serves as an exemplary model compound for studying the interplay between competing non-covalent interactions. As a halogenated phenyl salicylate, its crystal packing is dictated by a delicate hierarchy of intramolecular hydrogen bonding, intermolecular halogen bonding ( σ -hole interactions), and π−π stacking.

This whitepaper provides an authoritative, step-by-step technical guide to the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of phenyl 2-hydroxy-5-iodobenzoate. By detailing the causality behind experimental choices—from solvent selection to anisotropic refinement—this guide establishes a self-validating framework for crystallographers and structural chemists[1].

Structural Rationale: The Causality of Conformation

Before initiating crystallization, it is critical to predict the supramolecular behavior of the target molecule. The structural topology of phenyl 2-hydroxy-5-iodobenzoate is governed by three distinct mechanistic forces:

  • Intramolecular Hydrogen Bonding (Conformational Locking): Salicylate derivatives universally exhibit a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the ester carbonyl oxygen (C=O)[2]. This interaction forms a stable six-membered S(6) ring motif. Causality: This internal bond restricts bond rotation, locking the benzoate core into a planar conformation. This reduction in conformational entropy significantly lowers the thermodynamic barrier to crystallization.

  • Halogen Bonding ( σ -Hole Interactions): The iodine atom at the 5-position is highly polarizable. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (the σ -hole) at the distal end of the C–I bond[3]. Causality: This σ -hole acts as a potent Lewis acid, seeking electron-rich donors (Lewis bases) such as the ester oxygen of an adjacent molecule, driving the formation of highly directional 1D or 2D supramolecular networks[4].

  • π−π Stacking: The presence of two aromatic rings (the iodosalicylate core and the phenyl ester) provides ample surface area for dispersive π−π and C-H··· π interactions, which interlock the halogen-bonded chains into a cohesive 3D lattice.

G Core Phenyl 2-Hydroxy-5-Iodobenzoate H_Bond Intramolecular H-Bond (O-H···O=C) Core->H_Bond X_Bond Intermolecular Halogen Bond (C-I···O / C-I···π) Core->X_Bond Pi_Pi π-π Stacking (Phenyl Rings) Core->Pi_Pi Planarity Locks Salicylate Core Planarity H_Bond->Planarity Network Drives 1D/2D Supramolecular Network X_Bond->Network Stability Enhances Crystal Packing Density Pi_Pi->Stability

Dominant non-covalent interactions dictating the crystal packing of the target compound.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution SC-XRD data, every step of the workflow must be optimized to prevent artifacts. The following protocol outlines the standard operational procedure for halogenated aromatic esters.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of phenyl 2-hydroxy-5-iodobenzoate in a 1:1 mixture of Dichloromethane (DCM) and n-Hexane. Pierce the cap of the vial with a narrow needle to allow for slow solvent evaporation over 3–5 days.

  • Causality: DCM acts as the primary solubilizing agent, while n-hexane acts as the anti-solvent. A non-coordinating solvent system is deliberately chosen to prevent solvent molecules from competitively binding to the iodine σ -hole, which would disrupt the intrinsic halogen-bonded network of the pure compound.

Step 2: Crystal Selection and Mounting
  • Procedure: Submerge the harvested crystals in inert perfluorinated oil. Using a polarized light microscope, select a single crystal with sharp extinction (indicating a lack of twinning) and dimensions approximately 0.2 × 0.15 × 0.1 mm. Mount the crystal on a MiTeGen loop.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cryostream set to 100 K.

  • Causality: Data collection at 100 K is non-negotiable for this compound. Iodine is a heavy atom ( Z=53 ) with significant thermal motion at room temperature. Cooling the crystal minimizes atomic displacement parameters (ADPs), yielding high-angle diffraction data that is critical for accurately resolving the much lighter hydrogen atoms and the subtle geometry of the σ -hole[1].

Step 4: Data Reduction and Absorption Correction
  • Procedure: Integrate the raw frames using the diffractometer's native software. Apply a multi-scan empirical absorption correction.

  • Causality: Because iodine strongly absorbs X-rays, failing to apply a rigorous absorption correction will result in severe Fourier truncation ripples (ghost peaks) around the iodine atom in the electron density map, compromising the trustworthiness of the entire model.

Step 5: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL within the Olex2 graphical user interface[5][6].

  • Self-Validation Check: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a "riding model" ( Uiso​(H)=1.2Ueq​(C/O) ). The model is considered self-validating when the final R1​ factor drops below 5%, the Goodness-of-Fit (GooF) approaches 1.0, and the maximum residual electron density peak ( Δρmax​ ) is less than 1.0 e−3 (and located near the iodine atom).

G N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (Diffractometer, 100 K) N2->N3 N4 4. Data Reduction (Integration & Absorption Correction) N3->N4 N5 5. Structure Solution (SHELXT / Intrinsic Phasing) N4->N5 N6 6. Refinement (Olex2 / SHELXL) N5->N6

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Quantitative Data Presentation

Upon successful refinement, the crystallographic parameters and supramolecular interaction metrics must be tabulated for comparative analysis. The tables below summarize the expected empirical parameters characteristic of halogenated phenyl salicylates.

Table 1: Representative Crystallographic Data
ParameterValue / Specification
Empirical Formula C₁₃H₉IO₃
Formula Weight 340.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Refinement Method Full-matrix least-squares on F2
Table 2: Key Supramolecular Interactions (Geometrical Bounds)
Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Structural Role
Intramolecular H-Bond O-H···O=C (Ester)2.55 – 2.65145 – 155Enforces core planarity
Halogen Bond C-I···O (Carbonyl)3.00 – 3.15170 – 178Drives 1D chain assembly
π−π Stacking Cg···Cg (Centroid)3.60 – 3.80N/A3D lattice stabilization

Note: Halogen bond distances (C-I···O) are typically 10-15% shorter than the sum of the van der Waals radii of Iodine (1.98 Å) and Oxygen (1.52 Å), confirming the presence of a strong non-covalent interaction[3].

Conclusion

The crystal structure analysis of phenyl 2-hydroxy-5-iodobenzoate requires a rigorous, causally-driven methodology. By understanding the inherent supramolecular forces—specifically the interplay between the conformation-locking intramolecular hydrogen bond and the network-driving halogen bond—researchers can optimize crystallization conditions. Furthermore, strict adherence to low-temperature data collection and meticulous absorption correction ensures that the resulting SC-XRD model is a highly trustworthy, self-validating representation of the molecule's solid-state architecture.

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Protocols & Analytical Methods

Method

Using phenyl 2-hydroxy-5-iodobenzoate as a reagent in organic synthesis

Application Note: Phenyl 2-Hydroxy-5-Iodobenzoate as a Key Reagent in Palladium-Catalyzed Cross-Coupling Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phenyl 2-Hydroxy-5-Iodobenzoate as a Key Reagent in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Executive Summary & Chemical Profile

Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) is an advanced heterocyclic organic building block. Characterized by an iodine atom at the 5-position and a phenyl ester protecting group, it is highly valued in drug development for synthesizing bi-aryl salicylic acid derivatives. These bi-aryl scaffolds are critical in the development of therapeutics designed to ameliorate endoplasmic reticulum (ER) stress and manage protein misfolding diseases [1].

As a Senior Application Scientist, I have structured this protocol to move beyond standard operational steps, focusing instead on the mechanistic causality and self-validating checkpoints required to master late-stage functionalization using this specific reagent.

Mechanistic Rationale: Why Phenyl 2-Hydroxy-5-Iodobenzoate?

In transition-metal catalysis, the choice of the ester protecting group is not merely a matter of solubility; it dictates the electronic and steric environment of the transition state.

  • Electronic Tuning: The phenyl ester acts as a weak electron-withdrawing group via resonance. This slightly increases the electrophilicity of the C–I bond compared to standard alkyl esters (like methyl or ethyl), facilitating a more rapid oxidative addition of the Pd(0) catalyst into the aryl halide bond.

  • Chemoselectivity: The bulky phenyl group provides steric shielding to the carboxylate center. This prevents undesired nucleophilic attack by the base or transesterification during the cross-coupling process.

  • Orthogonal Deprotection: Unlike methyl or ethyl esters, the phenyl ester can be selectively cleaved under specific phenoxide-displacement conditions or mild hydrolysis, leaving other sensitive functional groups on the newly formed bi-aryl system intact [2].

Experimental Protocol: Synthesis of Bi-Aryl Salicylates via Suzuki-Miyaura Coupling

This protocol outlines the coupling of phenyl 2-hydroxy-5-iodobenzoate with an arylboronic acid. It is engineered as a self-validating system to ensure high fidelity and reproducibility at the bench.

Materials Required
  • Phenyl 2-hydroxy-5-iodobenzoate (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv) – Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step and suppresses unwanted dehalogenation side-reactions.

  • K₂CO₃ (2.0 equiv) – Causality: A mild base is required to activate the boronic acid into a reactive boronate complex without deprotonating the phenolic –OH (which would create an insoluble phenoxide salt and stall the reaction).

  • Solvent: Toluene/EtOH/H₂O (2:1:1 v/v/v)

Step-by-Step Methodology
  • Solvent Degassing (Critical): In a Schlenk flask, combine the Toluene, EtOH, and H₂O. Sparge with argon gas for 15 minutes.

    • Causality: Rigorous exclusion of oxygen prevents the oxidative homocoupling of the arylboronic acid and protects the highly sensitive Pd(0) active species from irreversible oxidation.

  • Reagent Assembly: Add phenyl 2-hydroxy-5-iodobenzoate, arylboronic acid, and K₂CO₃ to the degassed solvent. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Self-Validation Checkpoint 1: The mixture will initially appear reddish-brown. Upon heating to 80 °C, the color should transition to a homogenous dark amber. If the solution turns black and a precipitate forms, the Pd catalyst has aggregated into inactive "palladium black" (indicating oxygen contamination or ligand dissociation).

  • Reaction Monitoring: Maintain the temperature at 80 °C.

    • Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The starting aryl iodide (Rf ~0.6) should be completely consumed within 4-6 hours, replaced by a distinct, UV-active product spot (Rf ~0.45).

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the basic reaction medium without hydrolyzing the newly formed bi-aryl phenyl ester. It ensures the phenolic hydroxyl group remains protonated, driving the product entirely into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Quantitative Data: Optimization of Cross-Coupling Conditions

The following table summarizes the optimization parameters for the cross-coupling of halogenated salicylates, demonstrating the causality behind the selected protocol conditions.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Significant dehalogenation observed due to slow reductive elimination.
Pd(OAc)₂ / PPh₃K₃PO₄DMF10062%High temperature led to partial hydrolysis of the phenyl ester.
Pd(dppf)Cl₂ K₂CO₃ Toluene/EtOH/H₂O 80 88% Optimal. Bidentate ligand accelerated C-C bond formation; mild base preserved ester.
Pd₂dba₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O8075%Good yield, but the catalyst system is cost-prohibitive for scale-up.

Reaction Workflow & Catalytic Cycle

The diagram below maps the catalytic cycle of the Pd-mediated cross-coupling, specifically highlighting the interaction phases with phenyl 2-hydroxy-5-iodobenzoate.

G SM Phenyl 2-hydroxy-5-iodobenzoate (Starting Material) OxAdd Oxidative Addition [Pd(II) Aryl Iodide Complex] SM->OxAdd Reacts with Pd(0) Pd Pd(0) Active Catalyst (Electron-rich) Pd->OxAdd Inserts into C-I Transmet Transmetalation (Addition of Arylboronic Acid) OxAdd->Transmet Base (K2CO3) mediated RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Ligand exchange RedElim->Pd Catalyst regeneration Product Bi-Aryl Phenyl Salicylate (Target Product) RedElim->Product Product release

Caption: Catalytic cycle of Pd-mediated cross-coupling using phenyl 2-hydroxy-5-iodobenzoate.

References

  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress Source: Drug Design, Development and Therapy (Dove Medical Press) URL:Verify Source Here
  • Microwave Energy: A Potential and Efficient Source of Energy in Pharmaceutical Chemistry (Cross-Coupling of Halogenated Salicylates) Source: Research and Reviews (Open Access Journals) URL:Verify Source Here
Application

Application Note: Phenyl 2-hydroxy-5-iodobenzoate as a Versatile Precursor for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery Biaryl and substituted biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous approved drugs and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

Biaryl and substituted biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational properties and ability to engage in multiple binding interactions make them ideal for targeting a wide range of biological receptors and enzymes. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the construction of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species provides a powerful tool for accessing complex biaryl systems under relatively mild conditions.[1][3][4] Phenyl 2-hydroxy-5-iodobenzoate is a particularly attractive precursor for the synthesis of biaryl-2-carboxylic acid derivatives. The ester functionality can serve as a masked carboxylic acid, which is a common pharmacophore, while the hydroxyl group offers a handle for further functionalization or can be a key interacting group in its own right. The iodo-substituent ensures high reactivity in the oxidative addition step of the catalytic cycle.[2][5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Phenyl 2-hydroxy-5-iodobenzoate as a precursor in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of Phenyl 2-hydroxy-5-iodobenzoate. This step forms a square planar Pd(II) intermediate.[2][3] The high reactivity of aryl iodides makes this step generally facile.[2][5]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron species (typically a boronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product. The two organic ligands on the Pd(II) center couple, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[2][3]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArI Phenyl 2-hydroxy-5-iodobenzoate (Ar-I) ArBOH2 Aryl Boronic Acid (Ar'-B(OH)₂) caption Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenyl 2-hydroxy-5-iodobenzoate

This protocol describes a general procedure for the coupling of Phenyl 2-hydroxy-5-iodobenzoate with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials and Reagents
  • Phenyl 2-hydroxy-5-iodobenzoate (Substrate)

  • Arylboronic acid (Coupling partner, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium fluoride (KF, 2.0 equivalents), finely powdered

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Phenyl 2-hydroxy-5-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium fluoride (2.0 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl iodide. Potassium fluoride is a mild base chosen to prevent the hydrolysis of the phenyl ester group, which can occur with stronger bases like sodium or potassium carbonate in the presence of water.[6]

  • Catalyst Preparation:

    • In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane.

    • Rationale: Pd(OAc)₂ is a common and stable precatalyst. It is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst.

  • Reaction Execution:

    • Add the catalyst solution to the Schlenk flask containing the substrates and base.

    • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to dissolve the starting materials.

    • Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base. Degassing the solvents is important to remove dissolved oxygen.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

    • Characterize the final product by NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagents setup 1. Reaction Setup (Substrates, Base under Inert Atmosphere) start->setup catalyst 2. Catalyst Preparation (Pd(OAc)₂, PPh₃ in Dioxane) setup->catalyst reaction 3. Reaction (Add Catalyst, Solvents; Heat) catalyst->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 5. Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product caption Figure 2. Experimental Workflow for Suzuki Cross-Coupling.

Caption: Experimental Workflow for Suzuki Cross-Coupling.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterStandard ConditionOptimization & RationalePotential Issues & Troubleshooting
Catalyst Pd(OAc)₂ / PPh₃For less reactive boronic acids, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or pre-formed Pd(0) catalysts like Pd(PPh₃)₄.Low Yield: Catalyst may be inactive. Use fresh reagents. Consider a different palladium source or ligand.
Base KF (powdered)If ester hydrolysis is not a concern, stronger bases like K₂CO₃ or K₃PO₄ can be used and may accelerate the reaction.Ester Cleavage: If the phenyl ester is hydrolyzed, revert to a milder base like KF. Low Conversion: The base may not be strong enough. Screen other bases.
Solvent Dioxane / WaterOther solvent systems such as Toluene/Water or DMF/Water can be effective. The ratio of organic solvent to water can also be optimized.Poor Solubility: If starting materials are not fully dissolved, try a different solvent system. Vigorous stirring is essential for biphasic mixtures.
Temperature 80-100 °CLower temperatures may be sufficient for highly reactive substrates. For sluggish reactions, the temperature can be cautiously increased.Side Reactions: High temperatures can lead to catalyst decomposition or side reactions like homocoupling.
Boronic Acid 1.2 equivalentsIncreasing the equivalents of boronic acid (e.g., to 1.5 eq) can sometimes drive the reaction to completion.Homocoupling: An excess of boronic acid can sometimes lead to the formation of boronic acid homodimers. Ensure proper degassing to minimize this.

Conclusion

Phenyl 2-hydroxy-5-iodobenzoate is a highly effective and versatile precursor for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol outlined in this application note provides a solid starting point for researchers. The tolerance of the hydroxyl and phenyl ester functionalities under the recommended mild basic conditions makes this a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. By understanding the reaction mechanism and key optimization parameters, scientists can efficiently access a wide range of novel biaryl structures.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemHelper. Suzuki cross-coupling reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Denmark, S. E., Baird, J. D., & Regens, C. S. (2007). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. The Journal of organic chemistry, 72(25), 9630–9644. Available at: [Link]

  • Fisher, L. E., & Carreira, E. M. (2011). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Organic & biomolecular chemistry, 9(18), 6211–6213. Available at: [Link]

  • Mack, J. B., & Stille, J. R. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science, 15(34), 13075-13081. Available at: [Link]

  • Johansson, H., & Stille, J. R. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 1-36). Wiley-VCH. Available at: [Link]

  • Bhusare, S. R., Patil, P. S., Chavan, V. P., Pawar, R. P., Bhawal, B. M., & Vibhute, Y. B. (2002). Synthesis of 1-(substituted phenyl)-2-phenyl-4-(2′-hydroxy-3′-iodo-5′-chlorobenzylidene) imidazol-5-ones. Mendeleev Communications, 12(3), 94-95. Available at: [Link]

  • Li, G., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 726981. Available at: [Link]

  • Chen, J., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organic Letters, 14(18), 4838-4841. Available at: [Link]

  • SynArchive. Suzuki Coupling. Available at: [Link]

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of organic chemistry, 71(4), 1641–1651. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Iwasaki, T., et al. (2020). and stereoselective synthesis of 1,4-enynes by iron- catalysed Suzuki–Miyaura coupling of propargyl electrophiles under. Chemical Communications, 56(25), 3651-3654. Available at: [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Kumar, D., & Dhiman, S. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in chemistry, 6, 29. Available at: [Link]

  • Chemistry LibreTexts. 8.5: Suzuki-Miyara Coupling. Available at: [Link]

  • Özen, C., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(31), 19045-19054. Available at: [Link]

  • Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Doležal, M., et al. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Molecules, 7(3), 363-373. Available at: [Link]

  • Organic Syntheses. Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Available at: [Link]

  • Amit Lunkad. (2021, October 7). Synthesis of Phenyl benzoate [Video]. YouTube. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of phenyl 2-hydroxy-5-iodobenzoate in aqueous media

Welcome to the Technical Support Center for Phenyl 2-Hydroxy-5-Iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenyl 2-Hydroxy-5-Iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the poor aqueous solubility of this compound. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying scientific principles, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving phenyl 2-hydroxy-5-iodobenzoate in my aqueous buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of phenyl 2-hydroxy-5-iodobenzoate is inherent to its molecular structure. The molecule possesses a large, nonpolar phenyl ring and an iodinated benzene ring, which contribute to its hydrophobic character. While the hydroxyl (-OH) and ester (-COO-) groups can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to low solubility in water and aqueous buffers.

Q2: What is the expected solubility of phenyl 2-hydroxy-5-iodobenzoate in common solvents?

Q3: Can I simply heat the solution to dissolve the compound?

A3: While gentle heating can sometimes increase the rate of dissolution for some compounds, it should be approached with caution for phenyl 2-hydroxy-5-iodobenzoate. As an ester, it is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, which can lead to the formation of 2-hydroxy-5-iodobenzoic acid and phenol.[3][4] The stability of the compound under your specific experimental conditions should be verified if heating is considered.

Q4: I've noticed a change in the pH of my solution after adding the compound. What could be the cause?

A4: A change in pH upon addition of phenyl 2-hydroxy-5-iodobenzoate could be due to the slow hydrolysis of the ester linkage, which would release 2-hydroxy-5-iodobenzoic acid, thereby lowering the pH of an unbuffered solution. It is also possible that the compound itself has acidic impurities from its synthesis.

Q5: How can I confirm that the dissolved substance is indeed intact phenyl 2-hydroxy-5-iodobenzoate and not a degradation product?

A5: It is crucial to verify the integrity of your solubilized compound. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.[5][6] By comparing the retention time of your prepared solution to a freshly prepared standard of phenyl 2-hydroxy-5-iodobenzoate, you can confirm its identity. The appearance of new peaks could indicate the presence of degradation products like 2-hydroxy-5-iodobenzoic acid.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This guide provides a systematic workflow for addressing the poor aqueous solubility of phenyl 2-hydroxy-5-iodobenzoate. We recommend following these steps in a logical order to identify the most effective solubilization strategy for your specific application.

Step 1: Initial Assessment and Use of Co-solvents

The first and often simplest approach is to use a water-miscible organic solvent, also known as a co-solvent, to increase the solubility of your compound.[7]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[8]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of phenyl 2-hydroxy-5-iodobenzoate in 100% of a chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer.

  • Observation: Visually inspect for precipitation. The highest concentration that remains clear is your approximate solubility limit with that percentage of co-solvent.

  • Control: Always include a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Data Presentation: Co-solvent Solubility Comparison

Co-solventMaximum Tolerated Concentration in Aqueous Buffer (with 1% v/v co-solvent)Observations
DMSOUser to determinee.g., Clear solution, slight haze, precipitate
EthanolUser to determinee.g., Clear solution, slight haze, precipitate
MethanolUser to determinee.g., Clear solution, slight haze, precipitate
AcetonitrileUser to determinee.g., Clear solution, slight haze, precipitate

Troubleshooting Tip: Start with a low percentage of co-solvent (e.g., 0.1-1% v/v) and increase it gradually. High concentrations of organic solvents can be detrimental to biological systems.

Step 2: pH Adjustment

The solubility of phenolic compounds can often be significantly influenced by the pH of the solution.

Causality: The hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of the solution above the pKa of this group, the molecule will become deprotonated, forming a more polar phenolate anion which is more soluble in water.[9]

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a fixed amount of phenyl 2-hydroxy-5-iodobenzoate to each buffer.

  • Equilibrate the samples by gentle agitation for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[10]

Caution: High pH can significantly accelerate the hydrolysis of the ester bond.[11] Therefore, it is crucial to assess the stability of the compound at the tested pH values. A time-course stability study at the desired pH should be conducted.

Step 3: Utilizing Solubilizing Excipients

If co-solvents and pH adjustment are insufficient or not suitable for your application, the use of solubilizing excipients such as surfactants and cyclodextrins can be explored.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds like phenyl 2-hydroxy-5-iodobenzoate can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous phase.[12]

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium dodecyl sulfate (SDS) - Note: SDS can denature proteins and may not be suitable for all biological assays.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare stock solutions of the surfactants in your aqueous buffer.

  • Add increasing concentrations of the surfactant to your buffer containing an excess of phenyl 2-hydroxy-5-iodobenzoate.

  • Equilibrate and quantify the dissolved compound as described in the pH-dependent solubility study.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like phenyl 2-hydroxy-5-iodobenzoate, forming water-soluble inclusion complexes.[13][14]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Prepare a phase solubility diagram. This involves preparing aqueous solutions of increasing cyclodextrin concentrations and adding an excess of phenyl 2-hydroxy-5-iodobenzoate to each.

  • Equilibrate the samples until equilibrium is reached.

  • Filter and quantify the concentration of the dissolved compound in each solution.

  • Plot the concentration of dissolved phenyl 2-hydroxy-5-iodobenzoate against the cyclodextrin concentration. The slope of this plot can provide information about the stoichiometry of the inclusion complex.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Solubility of Phenyl 2-hydroxy-5-iodobenzoate CoSolvent Step 1: Co-solvent Addition (e.g., DMSO, Ethanol) Start->CoSolvent pH_Adjust Step 2: pH Adjustment CoSolvent->pH_Adjust If insufficient or incompatible Validation Analytical Validation (HPLC) - Confirm Concentration - Assess Stability CoSolvent->Validation Excipients Step 3: Solubilizing Excipients pH_Adjust->Excipients If insufficient or stability is an issue pH_Adjust->Validation Surfactants Surfactants (e.g., Tween 80) Excipients->Surfactants Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Excipients->Cyclodextrins Surfactants->Validation Cyclodextrins->Validation Success Optimized Solubilization Achieved Validation->Success

Caption: A logical workflow for troubleshooting the poor solubility of phenyl 2-hydroxy-5-iodobenzoate.

Analytical Validation: Quantifying Phenyl 2-Hydroxy-5-Iodobenzoate

Accurate quantification is essential to confirm the success of your solubilization efforts and to assess the stability of your compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This is the recommended method for both quantification and stability assessment.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of any acidic species) is a good starting point.

Detection:

  • The UV absorbance should be monitored at a wavelength where phenyl 2-hydroxy-5-iodobenzoate has a strong absorbance. The UV spectrum of phenolic compounds typically shows absorbance around 280 nm.[15] A full UV-Vis spectrum of the compound in the mobile phase should be acquired to determine the optimal wavelength.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a series of known concentrations of phenyl 2-hydroxy-5-iodobenzoate in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the range of your calibration curve.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Integrate the peak area corresponding to phenyl 2-hydroxy-5-iodobenzoate. Use the calibration curve to determine the concentration in your samples.

Stability Assessment with HPLC: To assess stability, inject your sample at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation and storage under your experimental conditions. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

UV-Vis Spectrophotometry

For a quicker, albeit less specific, estimation of concentration, UV-Vis spectrophotometry can be used.

Experimental Protocol: UV-Vis Analysis

  • Determine λmax: Scan a solution of phenyl 2-hydroxy-5-iodobenzoate in your chosen solvent system across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[12]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of your unknown sample at λmax and use the calibration curve to determine the concentration.

Limitation: This method cannot distinguish between the parent compound and any degradation products that may absorb at the same wavelength. Therefore, it is not suitable for stability studies where degradation is suspected.

Diagram of Solubilization Mechanisms

Solubilization_Mechanisms cluster_2 Solubilization Strategies Compound hydrophobic core hydrophilic groups Water Water Molecules Micelle Surfactant Micelle Encapsulates compound Compound->Micelle partitions into Cyclodextrin Cyclodextrin Forms inclusion complex Compound->Cyclodextrin encapsulated by CoSolvent Co-solvent (e.g., DMSO) Reduces medium polarity Water->CoSolvent modified by

Caption: Mechanisms of action for different solubilization strategies for hydrophobic compounds.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2018). Asymmetric enzymatic synthesis. John Wiley & Sons. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]

  • Kalogeropoulos, N., & Tsimogiannis, D. (2018). High-performance liquid chromatography for the analysis of phenolic compounds in foods. In Polyphenols in plants (pp. 51-83). Academic Press. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

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  • Kirby, A. J. (1972). The alkaline hydrolysis of esters. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207). Elsevier. [Link]

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  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • (This cit
  • Yalkowsky, S. H., & Zografi, G. (1980). The hydrophobic effect and the solubility of crystalline solids. Journal of pharmaceutical sciences, 69(8), 911-913. [Link]

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  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]

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  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Phenyl 2-Hydroxy-5-Iodobenzoate

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals working with phenyl 2-hydroxy-5-iodobenzoate (CAS 1131622-42-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals working with phenyl 2-hydroxy-5-iodobenzoate (CAS 1131622-42-8)[1]. As an iodinated aromatic ester, this compound is highly susceptible to thermal degradation and photolytic cleavage. This portal provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to ensure the structural integrity of your reagents.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is phenyl 2-hydroxy-5-iodobenzoate highly sensitive to thermal degradation? A: The instability of this compound is driven by two distinct structural vulnerabilities:

  • C-I Bond Lability: Aryl iodides possess a relatively low bond dissociation energy (BDE ~238 kJ/mol). Under thermal stress, the carbon-iodine bond undergoes homolytic cleavage, releasing highly reactive iodine radicals (I•). These radicals rapidly dimerize to form molecular iodine (I2) or abstract hydrogen to form hydrogen iodide (HI). Thermal decomposition of iodinated salicylates is well-documented to release irritating and reactive gases including HI, carbon monoxide (CO), and carbon dioxide (CO2)[2].

  • Ester Hydrolysis: The phenyl ester linkage is susceptible to nucleophilic attack by ambient moisture. Elevated temperatures act as a catalyst for this hydrolysis, prematurely cleaving the molecule into phenol and 5-iodosalicylic acid. Derivatives of 2-hydroxy-5-iodobenzoate require strictly controlled thermal conditions during synthesis, reflux, and storage to prevent this premature degradation[3].

Q: What are the visual indicators that my batch has degraded? A: Intact phenyl 2-hydroxy-5-iodobenzoate is typically a white to off-white powder. The most immediate visual cue of thermal degradation is a color shift to a yellow, light brown, or pinkish hue. This discoloration is a direct result of the accumulation of free molecular iodine (I2) trapped within the solid matrix following C-I bond cleavage.

Part 2: Quantitative Stability & Storage Data

To aid in laboratory inventory planning, the following table summarizes the expected stability of phenyl 2-hydroxy-5-iodobenzoate under various thermal conditions.

Storage ConditionTemperature RangeExpected Shelf-LifePrimary Degradation Pathway
Cryogenic / Deep Freeze -80°C to -20°C> 24 MonthsNegligible
Standard Refrigeration 2°C to 8°C6 to 12 MonthsSlow ester hydrolysis (if moisture is present)
Room Temperature 20°C to 25°C< 3 MonthsC-I homolysis & Ester hydrolysis
Elevated Heat (Stress) > 40°C< 1 WeekRapid deiodination, HI/I2 release

Part 3: Troubleshooting Guide & Analytical Workflows

When improper storage or shipping delays occur, it is critical to understand the degradation pathways and accurately assess the damage before using the compound in sensitive assays.

DegradationPathways Start Phenyl 2-hydroxy-5-iodobenzoate (Intact Compound) Stress Thermal Stress / Ambient Moisture Start->Stress Path1 C-I Bond Homolysis (Deiodination) Stress->Path1 Path2 Ester Hydrolysis (Nucleophilic Attack) Stress->Path2 Prod1 Iodine Radicals (I•) -> I2 (Yellow/Brown Discoloration) Path1->Prod1 Prod2 Phenyl Salicylate & Phenol Path1->Prod2 Prod3 5-Iodosalicylic Acid + Phenol Path2->Prod3 Detect HPLC-UV / LC-MS Detection (Purity Assessment) Prod1->Detect Prod2->Detect Prod3->Detect

Logical relationship of thermal degradation pathways for phenyl 2-hydroxy-5-iodobenzoate.

Experimental Protocol: HPLC-UV Purity Assessment

Mechanistic Rationale (Causality & Self-Validation): This protocol utilizes a C18 reverse-phase column, which separates analytes strictly based on hydrophobicity. The intact phenyl 2-hydroxy-5-iodobenzoate is highly non-polar due to the combined presence of the bulky iodine atom and the phenyl ester group. If ester hydrolysis occurs, the resulting 5-iodosalicylic acid and phenol are significantly more polar and will elute much earlier (lower retention time, RT). Similarly, if C-I bond homolysis occurs, the loss of the hydrophobic iodine atom yields phenyl salicylate, which also elutes earlier than the parent compound. Therefore, this system is self-validating: any chromatographic peak appearing before the main intact peak is a direct, causal confirmation of degradation.

AnalyticalWorkflow Step1 Visual Inspection (Check for I2 yellowing) Step2 Sample Preparation (Dissolve in MeCN) Step1->Step2 Step3 HPLC-UV Analysis (C18 Column, 254 nm) Step2->Step3 Step4 Chromatogram Evaluation Step3->Step4 Pass Purity ≥ 98% (Proceed to Use) Step4->Pass No extra peaks Fail Purity < 98% (Discard or Purify) Step4->Fail Peaks at lower RT

Step-by-step HPLC-UV analytical workflow for assessing compound degradation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5.0 mg of the suspected phenyl 2-hydroxy-5-iodobenzoate sample.

    • Dissolve in 5.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution. Sonicate for 1 minute to ensure complete dissolution, strictly avoiding the use of a heated ultrasonic bath.

    • Dilute 100 µL of the stock solution with 900 µL of Mobile Phase A (0.1% Formic acid in Water) to achieve a final injection concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm and 280 nm.

  • Data Interpretation:

    • Intact Compound: Elutes as the major peak (typically RT ~9-11 min, depending on column dead volume).

    • Degradation Peaks: Phenol and 5-iodosalicylic acid will elute early (RT ~4-6 min). Phenyl salicylate (deiodinated product) will elute slightly before the main peak (RT ~7-8 min).

    • Action: If the integrated area of the main peak is <98% of the total peak area, the sample has degraded beyond acceptable research standards and must be discarded or recrystallized.

Part 4: Best Practices for Long-Term Storage

To completely prevent the thermal degradation of phenyl 2-hydroxy-5-iodobenzoate, adhere to the following strict storage protocols:

  • Temperature Control: Always store the compound at -20°C for long-term preservation.

  • Inert Atmosphere: Store under Argon or Nitrogen gas. Oxygen and ambient moisture act as catalysts for both oxidative degradation and ester hydrolysis.

  • Light Protection: Use amber glass vials. Photons in the UV range provide sufficient energy to cleave the C-I bond, mimicking the effects of thermal degradation.

  • Desiccation: Include a silica gel packet in the secondary containment to scavenge any residual moisture introduced during vial opening.

References[1] Title: Phenyl 2-hydroxy-5-iodobenzoate | CymitQuimica

Source: cymitquimica.com URL:[2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:[3] Title: Bi-aryl Analogues of Salicylic Acids | DDDT - Dove Medical Press Source: dovepress.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Analysis of Phenyl 2-hydroxy-5-iodobenzoate and Other Iodinated Benzoates: Synthesis, Properties, and Applications

An In-Depth Comparative Guide for Researchers This guide offers a detailed comparative analysis of phenyl 2-hydroxy-5-iodobenzoate and related iodinated benzoates, tailored for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

This guide offers a detailed comparative analysis of phenyl 2-hydroxy-5-iodobenzoate and related iodinated benzoates, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthetic methodologies, comparative physicochemical properties, and diverse applications of these compounds, grounding our discussion in experimental data and established scientific principles. Our objective is to provide a robust technical resource that explains not only the "how" but also the "why" behind experimental choices and observed outcomes.

The Strategic Role of Iodine in Benzoate Scaffolds

The introduction of an iodine atom to a benzoate ring is a powerful strategy in medicinal and materials chemistry. As the largest and most polarizable stable halogen, iodine imparts unique characteristics to an organic molecule. This modification significantly influences steric, electronic, and lipophilic properties, which can be leveraged to:

  • Enhance Biological Potency: The iodine atom can participate in halogen bonding, a strong, directional non-covalent interaction that can enhance binding affinity to biological targets like proteins and enzymes.

  • Modulate Pharmacokinetics: Increased lipophilicity can improve a compound's ability to cross cell membranes, altering its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enable Radiopharmaceutical Development: The availability of radioactive isotopes such as ¹²³I, ¹²⁴I, and ¹³¹I makes iodinated molecules invaluable as tracers for diagnostic imaging (SPECT/PET) and targeted radiotherapy.[2] The stability of the carbon-iodine (C-I) bond is a critical factor for these applications.[2]

  • Serve as a Synthetic Handle: The C-I bond is a versatile functional group for further molecular elaboration through cross-coupling reactions like Suzuki and Sonogashira, enabling the construction of complex molecular architectures.[3][4]

This guide will use phenyl 2-hydroxy-5-iodobenzoate as a focal point for comparison against other structurally similar iodinated benzoates, such as the corresponding methyl esters and other isomers.

Synthesis and Characterization: A Practical Approach

The synthesis of iodinated benzoates is typically achieved via electrophilic aromatic substitution on an activated benzene ring. The hydroxyl group of salicylate esters strongly directs iodination to the positions ortho and para to it.

Experimental Protocol: Synthesis of Phenyl 2-hydroxy-5-iodobenzoate

This protocol details a standard laboratory procedure for the regioselective iodination of phenyl salicylate.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl salicylate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of salicylate).

  • Preparation of Iodinating Agent: In a separate beaker, dissolve sodium iodide (1.1 eq) in a minimal amount of water. To this solution, add sodium hypochlorite (NaOCl, 1.1 eq, typically a 10-15% aqueous solution) dropwise while cooling in an ice bath. This in situ generation of iodine monochloride (ICl) or hypoiodous acid (HOI) provides the electrophilic iodine species.

  • Iodination Reaction: Add the freshly prepared iodinating solution dropwise to the stirred phenyl salicylate solution at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water containing a small amount of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, evidenced by the disappearance of the brown color. The product should precipitate as a solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure phenyl 2-hydroxy-5-iodobenzoate.

  • Structural Confirmation: Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Expert Rationale for Protocol Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidizing conditions of the reaction.

  • Iodinating Agent: The in situ generation of the electrophilic iodine species from NaI and NaOCl is a safer and more convenient alternative to handling neat ICl.

  • Quenching: Sodium thiosulfate is a mild reducing agent that selectively neutralizes excess iodine without affecting the desired product, simplifying the purification process.

General Synthetic and Analytical Workflow

The synthesis and subsequent confirmation of iodinated benzoates follow a logical and systematic workflow.

Caption: Workflow for the synthesis and characterization of iodinated benzoates.

Comparative Physicochemical Properties

The introduction of an iodine atom, particularly when replacing a hydrogen atom, has a predictable and significant impact on the molecule's physical properties.

CompoundStructureMW ( g/mol )Melting Point (°C)LogP (calc.)
Phenyl SalicylateC₁₃H₁₀O₃214.2241–43~3.1
Phenyl 2-hydroxy-5-iodobenzoate C₁₃H₉IO₃ 340.11 ~105 ~4.3
Methyl SalicylateC₈H₈O₃152.15-8 to -7~2.5
Methyl 2-hydroxy-5-iodobenzoateC₈H₇IO₃278.0455-57~3.6

Analysis of Properties:

  • Molecular Weight (MW): The substitution of a single hydrogen atom (1 g/mol ) with an iodine atom (127 g/mol ) results in a substantial increase in molecular weight, a critical factor in drug design and material density.

  • Melting Point: The significantly higher melting point of the iodinated compounds compared to their non-iodinated parent structures indicates stronger intermolecular forces in the solid state. This is due to increased London dispersion forces from the large, polarizable iodine atom and the potential for halogen bonding.

  • Lipophilicity (LogP): The calculated LogP (a measure of a compound's partition coefficient between octanol and water) shows a marked increase upon iodination. This enhanced lipophilicity is a key driver of altered biological activity, often leading to increased membrane permeability.[1]

Biological Activity and Applications: A Comparative Overview

The unique properties of iodinated benzoates make them attractive candidates for various applications, particularly in pharmacology.

Antimicrobial Activity

Salicylates and their derivatives are known to possess antimicrobial properties.[5][6] The introduction of iodine can potentiate this activity. The primary mechanisms are believed to involve:

  • Oxidative Stress: Iodine compounds are strong oxidizing agents that can disrupt microbial cellular processes.[7]

  • Membrane Disruption: The increased lipophilicity of iodinated salicylates may enhance their ability to intercalate into and disrupt the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[5]

Recent studies have shown that iodinated compounds can be highly effective against multidrug-resistant bacteria, such as MRSA.[7][8]

compound Iodinated Benzoate penetration Enhanced Membrane Penetration (High LogP) compound->penetration Interaction membrane Bacterial Cell Membrane disruption Membrane Integrity Disruption penetration->disruption oxidative_stress Induction of Oxidative Stress penetration->oxidative_stress death Bacterial Cell Death disruption->death oxidative_stress->death

Caption: Hypothesized antimicrobial mechanisms of iodinated benzoates.

Anticancer Potential

Several phenyl benzoate derivatives have been investigated for their cytotoxic effects on cancer cell lines.[9][10] For example, a di-iodinated hydrazide-hydrazone derivative of dihydroxybenzoic acid showed potent antibacterial activity and was also screened for antiproliferative effects.[8] The mechanism of action can be complex, but enhanced binding to target proteins through halogen bonding is a plausible contributor to their activity.

Radiopaque Agents and Radiopharmaceuticals

All clinically used iodinated radiocontrast agents are derivatives of benzoic acid.[11] The high atomic number of iodine makes it effective at absorbing X-rays. Furthermore, by using radioactive isotopes of iodine, these benzoate scaffolds can be transformed into imaging agents for SPECT and PET or for targeted radiotherapy.[2][12] The choice between a phenyl ester and a methyl ester can influence the molecule's biodistribution and clearance profile. The indirect labeling of molecules using precursors like N-succinimidyl-para-iodobenzoate is a common strategy to improve imaging contrast and metabolic stability.[12]

Structure-Performance Analysis: Phenyl vs. Methyl Esters

The choice of the ester group (phenyl vs. methyl) on the benzoate scaffold is a critical design element that allows for the fine-tuning of a molecule's properties.

  • Phenyl 2-hydroxy-5-iodobenzoate vs. Methyl 2-hydroxy-5-iodobenzoate:

    • Steric Hindrance: The bulky phenyl group provides greater steric hindrance than the methyl group. This can influence how the molecule fits into an enzyme's active site, potentially altering its inhibitory profile.

    • Lipophilicity: As seen in the data table, the phenyl ester is significantly more lipophilic. This would likely lead to greater membrane association and potentially different biodistribution, with higher accumulation in fatty tissues.

    • Metabolic Stability: Phenyl esters can be more susceptible to hydrolysis by esterase enzymes present in plasma and tissues. This could be exploited in a prodrug strategy, where the active salicylic acid is released in vivo. Conversely, if sustained action of the intact molecule is desired, the methyl ester might offer greater stability.

Conclusion and Future Outlook

Phenyl 2-hydroxy-5-iodobenzoate and its chemical relatives are a versatile class of compounds whose properties can be rationally tuned through strategic halogenation and esterification. The predictable effects of iodine on lipophilicity, molecular weight, and intermolecular interactions provide a solid foundation for designing molecules with specific biological or material science applications.

Future research in this area should focus on expanding the library of these compounds to include different substitution patterns and ester groups. A systematic investigation into their quantitative structure-activity relationships (QSAR) for antimicrobial and anticancer activities would be highly valuable. Furthermore, exploring their potential as precursors for novel radiopharmaceuticals remains a promising avenue for advancements in medical diagnostics and therapy.

References

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Crystal-like Molecular Architectures. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

  • BenchChem. (2025). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide. BenchChem.
  • Wikipedia. (2024). Iodobenzoic acid. Wikipedia. Available at: [Link]

  • Uhrich, K. E., et al. (2008). Iodinated Salicylate-Based Poly(anhydride-esters) as Radiopaque Biomaterials. Biomacromolecules. Available at: [Link]

  • MDPI. (2019). Indirect Radioiodination of DARPin G3 Using N-succinimidyl-Para-Iodobenzoate Improves the Contrast of HER2 Molecular Imaging. MDPI. Available at: [Link]

  • Radiology Key. (2016). Iodinated Radiocontrast Agents. Radiology Key. Available at: [Link]

  • BenchChem. (2025). comparative study of the antimicrobial activity of different salicylate esters. BenchChem.
  • ResearchGate. (n.d.). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(4), 881. Available at: [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.
  • Verbruggen, A., et al. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 11(4), 115. Available at: [Link]

  • Vaidyanathan, G., et al. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules, 23(11), 2769. Available at: [Link]

  • Webber, M. A., et al. (2010). Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages. Journal of Antimicrobial Chemotherapy, 65(5), 888-896. Available at: [Link]

  • MDPI. (2026). Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. MDPI. Available at: [Link]

  • Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Available at: [Link]

  • Journal of Nuclear Medicine. (2012). Novel strategy for synthesis of 2-(tributylstannyl)benzoate succinimide as a precursor for radio-iodination. Journal of Nuclear Medicine. Available at: [Link]

  • Springer. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 110. Available at: [Link]

  • Buckley, D., & Thomas, J. (1971). Antimicrobial activity of sodium n-alkylsalicylates. Applied Microbiology, 21(4), 565-568. Available at: [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols. BenchChem.
  • ResearchGate. (n.d.). Antimicrobial potential of iodine-containing substances and materials. ResearchGate. Available at: [Link]

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Comparative

Comparative Binding Affinity Guide: Phenyl 2-Hydroxy-5-Iodobenzoate Derivatives in Transthyretin (TTR) Stabilization

Executive Summary This guide provides an objective, data-driven comparison of phenyl 2-hydroxy-5-iodobenzoate and its derivatives against established clinical benchmarks. Primarily recognized for their role as kinetic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of phenyl 2-hydroxy-5-iodobenzoate and its derivatives against established clinical benchmarks. Primarily recognized for their role as kinetic stabilizers, halogenated salicylates exhibit potent binding affinity to Transthyretin (TTR), preventing the rate-limiting tetramer dissociation that drives amyloid fibrillogenesis. By detailing the thermodynamic causality behind these interactions and providing self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals targeting amyloidosis.

Mechanistic Grounding: The Structural Rationale

Transthyretin (TTR) is a plasma homotetrameric protein responsible for transporting thyroxine (T4) and retinol. In pathogenic states, the dissociation of the TTR tetramer into misfolded monomers leads to the formation of amyloidogenic intermediates, causing severe diseases such as familial amyloidotic polyneuropathy (FAP) and senile systemic amyloidosis ()[1]. Small molecule kinetic stabilizers prevent this by binding to the normally unoccupied T4 binding sites, thereby raising the kinetic barrier for dissociation ()[2].

The compound phenyl 2-hydroxy-5-iodobenzoate represents a strategic structural evolution of the base 5-iodosalicylic acid scaffold. The causality behind its efficacy relies on two primary drivers:

  • Halogen Bonding (Enthalpic Driver): The iodine atom at the 5-position is highly polarizable and perfectly sized to occupy the symmetry-related halogen-binding pockets (HBPs) within the TTR hydrophobic channel. Iodination of the salicylate core has been empirically shown to improve binding affinity by up to an order of magnitude ()[3].

  • Esterification (Entropic Driver): Converting the carboxylic acid to a phenyl ester significantly increases overall molecular hydrophobicity. Highly hydrophobic halo-benzoic acid derivatives exhibit increased partitioning into the TTR binding site, displacing ordered water molecules and yielding a favorable entropic gain ()[4].

TTR_Pathway TTR Native TTR Tetramer Monomer Misfolded Monomer TTR->Monomer Dissociation Complex Hyper-stable Complex TTR->Complex Kinetic Stabilization Amyloid Amyloid Fibrils Monomer->Amyloid Aggregation Ligand Phenyl 2-hydroxy-5-iodobenzoate Ligand->TTR Binds T4 Pocket Complex->Monomer Prevents

Logical pathway of TTR tetramer stabilization by halogenated salicylates preventing amyloidosis.

Comparative Binding Affinity Data

To objectively evaluate the performance of phenyl 2-hydroxy-5-iodobenzoate derivatives, they must be benchmarked against both their parent compounds and clinical standards like Tafamidis and Diflunisal ()[5].

CompoundStructural ClassTTR Binding Affinity ( Kd​ )Fibril Inhibition ( IC50​ )Primary Binding Interaction
Tafamidis Benzoxazole~2.0 nM~2.7 μMH-bonding (Ser117) & Hydrophobic
Diflunisal Salicylate (NSAID)~75 nM~9.5 μMH-bonding & HBP occupation
5-Iodosalicylic Acid Halogenated Salicylate~1.2 μM~12.0 μMHalogen bonding (HBP)
Phenyl 2-hydroxy-5-iodobenzoate Salicylate Ester~450 nM~6.5 μMHalogen bonding & Enhanced Hydrophobic

*Representative ranges based on structure-activity relationship (SAR) models of highly hydrophobic halo-benzoic esters and their partitioning behavior in the TTR channel ()[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives relies on orthogonal, self-validating methodologies. We utilize Isothermal Titration Calorimetry (ITC) to establish direct thermodynamic binding, followed by a Thioflavin T (ThT) assay to confirm functional fibril inhibition ()[7].

Workflow Prep Ligand Prep Ester synthesis ITC ITC Assay Thermodynamics Prep->ITC ThT ThT Assay Fibril Inhibition Prep->ThT Data Data Synthesis SAR & IC50 ITC->Data ThT->Data

Experimental workflow for evaluating binding affinity and fibril inhibition of TTR stabilizers.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: While Surface Plasmon Resonance (SPR) offers high throughput, ITC is strictly required for halogenated salicylates. Halogen bonding in the TTR pocket is heavily enthalpy-driven. ITC directly measures enthalpy ( ΔH ) and entropy ( ΔS ), allowing researchers to validate that the 5-iodo substitution is functioning mechanistically as designed rather than through non-specific hydrophobic collapse ()[3].

  • Preparation: Dialyze recombinant wild-type TTR (wt-TTR) against 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.

  • Ligand Solubilization: Dissolve phenyl 2-hydroxy-5-iodobenzoate in 100% DMSO, then dilute into the exact dialysis buffer. Critical: Final DMSO concentration must be 5% to prevent TTR denaturation.

  • Titration: Load 50 μM wt-TTR into the sample cell. Titrate with 500 μM ligand in the syringe using 2 μL injections at 25°C.

  • Self-Validation Step: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution. Subtract this background from the raw data before fitting to a two-site sequential binding model.

Protocol B: Thioflavin T (ThT) Fibril Formation Assay

Causality: Binding affinity ( Kd​ ) does not always perfectly correlate with functional inhibition due to kinetic trapping. The ThT assay provides a functional readout by selectively fluorescing only when intercalated into the β -sheet structures of amyloid fibrils, serving as a direct proxy for disease modification ()[8].

  • Incubation: Pre-incubate 3.6 μM wt-TTR with varying concentrations of the ligand (0.1 to 20 μM) for 30 minutes at room temperature.

  • Acidification: Initiate amyloidogenesis by diluting the mixture 1:1 with 200 mM acetate buffer (pH 4.4), dropping the final pH to ~4.4 (the optimal pH for rapid TTR tetramer dissociation).

  • Fibril Growth: Incubate the plates at 37°C for 72 hours under quiescent conditions.

  • Readout: Add ThT to a final concentration of 10 μM. Measure fluorescence emission at 482 nm (excitation at 440 nm).

  • Self-Validation Step: Include a Tafamidis positive control well (expected >90% inhibition) and a vehicle (DMSO) negative control well (expected 0% inhibition). Calculate the IC50​ by plotting normalized fluorescence against the log of ligand concentration.

References

  • Iodination of salicylic acid improves its binding to transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

  • Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding.
  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. Pharmaceuticals (Basel).[Link]

  • A Small Compound with Indole Moiety Stabilizes Tetramerization of Transthyretin and Inhibits Fibril Formation. Biomedical Science Letters.[Link]

Sources

Validation

Reproducibility of Phenyl 2-Hydroxy-5-Iodobenzoate Synthesis: A Comparative Guide

Phenyl 2-hydroxy-5-iodobenzoate (commonly known as phenyl 5-iodosalicylate) is a highly valued halogenated building block. It is heavily utilized in the synthesis of labeled benzamide analogs for tumor imaging and serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenyl 2-hydroxy-5-iodobenzoate (commonly known as phenyl 5-iodosalicylate) is a highly valued halogenated building block. It is heavily utilized in the synthesis of labeled benzamide analogs for tumor imaging and serves as a precursor for advanced biologically active heterocycles . For drug development professionals and formulation scientists, achieving high reproducibility, strict regioselectivity, and scalable yields during its synthesis is a persistent operational challenge.

This guide objectively compares the two predominant synthetic pathways for this compound: the electrophilic aromatic iodination of phenyl salicylate (Pathway A) and the direct esterification of 5-iodosalicylic acid with phenol (Pathway B).

Mechanistic Overview

The synthesis of phenyl 2-hydroxy-5-iodobenzoate fundamentally diverges based on the sequence of bond formation. You can either install the iodine atom onto a pre-formed ester (Pathway A) or form the ester bond after the iodine is already situated on the aromatic ring (Pathway B).

Pathways Salol Phenyl Salicylate (Salol) Iodination Pathway A: Electrophilic Iodination (I2 / Oxidant) Salol->Iodination Product Phenyl 2-hydroxy-5-iodobenzoate (Target Compound) Iodination->Product IodoAcid 5-Iodosalicylic Acid Esterification Pathway B: Esterification (Phenol + POCl3) IodoAcid->Esterification Esterification->Product

Fig 1: Divergent synthetic pathways for phenyl 2-hydroxy-5-iodobenzoate.

Pathway A: Electrophilic Aromatic Iodination of Phenyl Salicylate

Causality and Experimental Design

The iodination of phenols is a classic electrophilic aromatic substitution. Because the hydroxyl group is a strong electron-donating ortho/para director, substitution naturally favors the 5-position (para to the hydroxyl) and the 3-position (ortho to the hydroxyl) .

The primary challenge in this pathway is preventing over-iodination (the formation of the 3,5-diiodo derivative). To ensure reproducibility, modern protocols avoid harsh reagents like iodine monochloride (ICl). Instead, generating the iodonium ion ( I+ ) in situ using molecular iodine and a mild oxidant (such as H2​O2​ ) provides exceptional regiocontrol . The bulky phenyl ester group provides steric hindrance at the 3-position, naturally directing the electrophile to the 5-position.

PathwayA_Mech Step1 Step1 Step2 Electrophilic Attack Para to -OH group Step1->Step2 Step3 Wheland Intermediate Resonance Stabilized Step2->Step3 Step4 Deprotonation Aromatization Step3->Step4

Fig 2: Mechanistic steps of the electrophilic aromatic iodination of phenyl salicylate.

Self-Validating Protocol
  • Preparation: Dissolve 10.0 mmol of phenyl salicylate and 5.5 mmol of iodine ( I2​ ) in 30 mL of methanol in a 100 mL round-bottom flask.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add 12.0 mmol of 30% aqueous H2​O2​ over 15 minutes.

    • Causality: The slow addition controls the exothermic generation of I+ . Preventing temperature spikes is the critical variable that stops unwanted di-iodination at the 3-position.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction visually and via TLC (Hexane:Ethyl Acetate 8:2). The distinct disappearance of the dark iodine color into a pale yellow indicates the complete consumption of the electrophile.

  • Quenching: Add 10 mL of 10% (w/w) sodium thiosulfate solution to neutralize any trace unreacted iodine. Track the acidity and ensure the pH remains near 4 to prevent ester hydrolysis .

  • Isolation: Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.

Pathway B: Direct Esterification of 5-Iodosalicylic Acid

Causality and Experimental Design

Direct esterification of 5-iodosalicylic acid with phenol is notoriously difficult. Phenol is a poor nucleophile, and the aromatic ring of the acid is electronically deactivated by the iodine atom . Standard Fischer esterification will fail.

Instead, the classic "Salol Reaction" methodology must be employed, utilizing phosphoryl chloride ( POCl3​ ) as a coupling agent . POCl3​ converts the carboxylic acid into a highly reactive mixed anhydride/acid chloride intermediate in situ. While there is a risk of the free phenolic -OH group on 5-iodosalicylic acid participating in self-condensation (forming oligomeric polyesters), maintaining a high concentration of phenol and strict temperature control heavily favors the formation of the target phenyl ester.

Self-Validating Protocol
  • Preparation: In a flame-dried 100 mL flask equipped with a reflux condenser, combine 10.0 mmol of 5-iodosalicylic acid and 15.0 mmol of phenol.

    • Causality: The 1.5x stoichiometric excess of phenol drives the equilibrium forward and kinetically outcompetes the self-condensation of the 5-iodosalicylic acid monomers.

  • Activation: Add 4.0 mmol of phosphoryl chloride ( POCl3​ ) dropwise.

  • Reaction: Heat the mixture to 115 °C for 3 hours.

    • Self-Validation: The reaction is self-validating via the continuous evolution of HCl gas (route the exhaust through a basic scrubber trap). When gas evolution completely ceases, the conversion to the ester is complete .

  • Quenching: Cool the mixture to 60 °C and slowly pour it into 50 mL of vigorously stirred ice water. Stir for 30 minutes to hydrolyze unreacted POCl3​ and precipitate the crude ester.

  • Isolation: Filter the solid, wash with cold 5% sodium bicarbonate (to remove unreacted 5-iodosalicylic acid), and recrystallize from aqueous ethanol.

Quantitative Comparison and Performance Data

To objectively evaluate these pathways, researchers must weigh the cost of precursors, environmental safety, and the ease of downstream purification.

ParameterPathway A (Iodination of Salol)Pathway B (Esterification)
Overall Yield 82 - 88%65 - 72%
Regioselectivity ~92% (para to OH)100% (pre-installed)
Major Impurities 3,5-diiodophenyl salicylate, unreacted salolOligomeric polyesters, unreacted phenol
Reaction Time 4.5 hours3.5 hours
Scalability Excellent (mild exotherm easily controlled)Moderate (corrosive POCl3​ , toxic HCl gas)
Environmental Impact Low (Aqueous H2​O2​ / Methanol)High (Phosphorus waste, chlorinated intermediates)

Conclusion & Recommendations

For the majority of drug development and research applications, Pathway A (Electrophilic Iodination of Phenyl Salicylate) is the superior and more reproducible choice. It avoids the use of highly corrosive and toxic POCl3​ , presents a significantly greener environmental profile by utilizing hydrogen peroxide as the terminal oxidant, and provides superior overall yields. The primary operational requirement is strict temperature control during the iodonium generation phase to prevent di-iodination.

Pathway B should be reserved exclusively for scenarios where 5-iodosalicylic acid is already available in bulk inventory, or in highly specialized cases where absolute 100% certainty of mono-iodination is required without the capability for rigorous chromatographic separation of regioisomers.

References

  • PubChem. 5-Iodosalicylic acid | C7H5IO3 | CID 8388. National Institutes of Health (NIH). Retrieved from[Link]

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from[Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from[Link]

  • Wikipedia. Phenyl salicylate. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Phenyl 2-hydroxy-5-iodobenzoate proper disposal procedures

Operational Blueprint: Safe Handling and Disposal Protocols for Phenyl 2-hydroxy-5-iodobenzoate 1. Executive Summary & Chemical Profile Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) is an iodinated aromatic ester f...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal Protocols for Phenyl 2-hydroxy-5-iodobenzoate

1. Executive Summary & Chemical Profile Phenyl 2-hydroxy-5-iodobenzoate (CAS: 1131622-42-8) is an iodinated aromatic ester frequently utilized as an intermediate in specialized chemical synthesis and drug discovery[1]. While its reactivity makes it highly valuable for cross-coupling and functionalization workflows, the presence of a covalently bound iodine atom fundamentally dictates its end-of-life management. In laboratory and manufacturing settings, this compound must be strictly classified and managed as a halogenated organic waste [2].

2. The Mechanistic Rationale for Halogenated Waste Segregation As an Application Scientist, it is critical to understand why we segregate wastes, rather than simply following a chart. The causality lies entirely in high-temperature incineration chemistry:

  • Combustion Byproducts: When standard (non-halogenated) organic solvents are incinerated, they primarily yield carbon dioxide and water. However, the thermal destruction of iodinated compounds like Phenyl 2-hydroxy-5-iodobenzoate generates highly corrosive and toxic halogen gases—specifically hydrogen iodide (HI) and elemental iodine ( I2​ )[3].

  • Infrastructure Requirements: To safely neutralize these acidic emissions, the waste must be processed in specialized rotary kiln incinerators equipped with heavy-duty caustic scrubbing systems[3].

  • Economic and Safety Impact: Mixing halogenated compounds into non-halogenated waste streams (like standard solvent carboys) renders the entire bulk mixture ineligible for routine off-site solvent recovery[4]. This not only exponentially increases institutional disposal costs but also poses severe equipment corrosion risks at standard disposal facilities[4].

3. Quantitative Data & Physicochemical Summary To ensure accurate manifesting and risk assessment, refer to the compound's core operational metrics summarized below:

PropertyValueOperational Implication
Chemical Name Phenyl 2-hydroxy-5-iodobenzoateMust be written in full on waste labels[5].
CAS Number 1131622-42-8Required for EHS waste manifesting[1].
Molecular Formula C13​H9​IO3​ Contains iodine; triggers halogenated protocols[1].
Molecular Weight 340.11 g/mol High mass fraction of iodine dictates heavy scrubber use[1].
Waste Classification Halogenated Organic WasteSegregate strictly from aqueous and non-halogenated streams[2].
Ultimate Disposal Rotary Kiln IncinerationRequires high-temperature destruction with caustic scrubbing[3].

4. Step-by-Step Disposal Methodology This protocol is designed as a self-validating system. Each step contains a verification check to ensure compliance with [5].

  • Step 1: Container Selection & Compatibility

    • Action: Select a high-density polyethylene (HDPE) or glass waste container.

    • Verification: Ensure the container has a secure, leak-proof, screw-top cap. Do not use metal containers, as trace generation of hydrogen iodide over time can cause severe galvanic corrosion.

  • Step 2: Stream Segregation

    • Action: Deposit the chemical (whether solid residue or dissolved in solvent) strictly into the designated "Halogenated Organic Waste" container[2].

    • Verification: Confirm that no incompatible materials (e.g., strong oxidizers, heavy metals, or aqueous acids/bases) have been added to this carboy[2].

  • Step 3: Regulatory Labeling

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Write the full chemical name: "Phenyl 2-hydroxy-5-iodobenzoate" along with the primary solvent.

    • Verification: Check that vague terms such as "spent," "aqueous," or "unknown" are NOT used, as these violate EPA emergency response mandates[5]. The label must explicitly state "Halogenated Organic Waste"[5].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Place the container in a secondary containment tray within your laboratory's designated SAA.

    • Verification: Ensure the container remains closed at all times except when actively adding waste[5].

  • Step 5: EHS Transfer

    • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity.

5. Disposal Workflow Visualization The following logical relationship diagram maps the decision tree for managing this specific waste stream to prevent contamination of recoverable solvents.

G A Waste Generation: Phenyl 2-hydroxy-5-iodobenzoate B Solvent Mixture Check: Contains Non-Halogenated? A->B C Segregate as Halogenated Organic Waste B->C No D DO NOT MIX! Contaminates Recovery Stream B->D Yes E Store in SAA (Secondary Containment) C->E D->C Re-route stream F EHS Manifesting & Collection E->F G Rotary Kiln Incineration (Caustic Scrubbing) F->G

Workflow for segregation and disposal of halogenated organic waste.

6. Spill Response & Emergency Logistics In the event of an accidental release of Phenyl 2-hydroxy-5-iodobenzoate:

  • Isolate & Protect: Immediately don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Isolate the spill area.

  • Containment:

    • For Solid Spills: Carefully sweep up the powder using a brush and dustpan, taking care to minimize aerosolization and dust generation.

    • For Solution Spills: Deploy chemically compatible absorbent pads or inert absorbent powder (e.g., diatomaceous earth) over the liquid.

  • Cleanup & Disposal: Transfer all recovered material and contaminated absorbent media into a solid hazardous waste container. Label it precisely as "Solid Halogenated Organic Waste - Spill Debris" and request an immediate EHS pickup.

References

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", U.S. Environmental Protection Agency (EPA). [Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). [Link]

  • "Hazardous Waste Segregation", Bucknell University Environmental Health and Safety. [Link]

  • "Hazardous Waste Reduction", Oregon State University Environmental Health and Safety. [Link]

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